
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C17H15N5O and its molecular weight is 305.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Simultaneous Double C2/C3 Functionalization
A study demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via simultaneous double C2/C3 functionalization of the pyridine ring of a quinoline molecule. This method represents a one-step process involving p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a novel approach to chemical synthesis (Belyaeva et al., 2018).
Organocatalyzed Synthesis
1H-Tetrazole 5-acetic acid (TAA) was explored as a new organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives from 2’-aminoacetophenone under solvent-free conditions. This research underlines the catalyst's reusability and the convenience of the method. The synthesized compounds exhibit yellowish-white fluorescence under UV light, suggesting potential applications in photophysical studies (Mondal et al., 2019).
Catalytic Antibodies Generation
The synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, aimed at generating catalytic antibodies able to catalyze cationic cyclization reactions, presents a fascinating intersection of organic chemistry and immunology. This approach explores the potential therapeutic applications of synthesized compounds by using them as haptens for antibody generation (González‐Bello et al., 1997).
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines
The acid-catalyzed condensation method to prepare substituted 2-pyridyl-4-phenylquinolines from o-aminobenzophenones showcases an innovative route to produce compounds that can act as asymmetric bidendate ligands to complex with transition metals. This synthesis contributes to the development of new materials for potential applications in catalysis and material science (Mamo et al., 2002).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPLBOLOOOTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
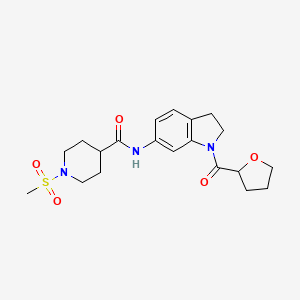
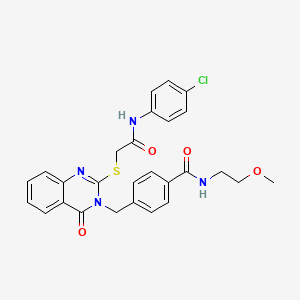


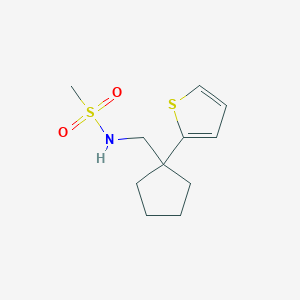
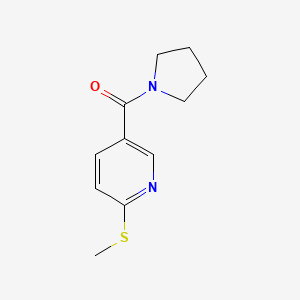

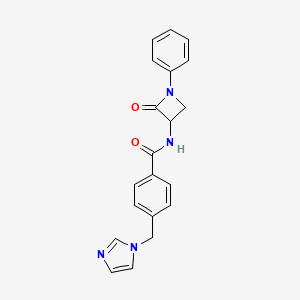
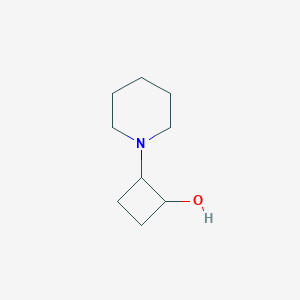
![2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2388548.png)
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

